molecular formula C11H16F3NO4 B1280303 (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid CAS No. 470482-44-1

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid

Cat. No.: B1280303
CAS No.: 470482-44-1
M. Wt: 283.24 g/mol
InChI Key: OHIYKPXMNWXZQH-RQJHMYQMSA-N
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Description

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring high yield and purity. This includes optimizing reaction conditions, using efficient purification techniques, and employing automated systems for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored as a precursor in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • (2S,4R)-1-Boc-4-fluoro-2-pyrrolidinecarboxylic acid
  • (2S,4R)-1-Boc-4-chloro-2-pyrrolidinecarboxylic acid
  • (2S,4R)-1-Boc-4-bromo-2-pyrrolidinecarboxylic acid

Comparison: Compared to its analogs, (2S,4R)-1-Boc-4-trifluoromethylpyrrolidine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group imparts greater stability and lipophilicity, making it a valuable compound in drug design and development .

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIYKPXMNWXZQH-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137763
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470482-44-1
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470482-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-(trifluoromethyl)-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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